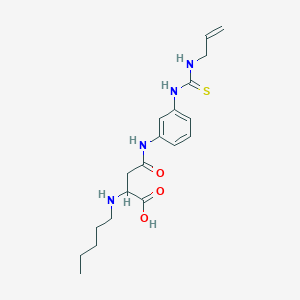
4-((3-(3-Allylthioureido)phenyl)amino)-4-oxo-2-(pentylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(3-Allylthioureido)phenyl)amino)-4-oxo-2-(pentylamino)butanoic acid is a useful research compound. Its molecular formula is C19H28N4O3S and its molecular weight is 392.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an allylthiourea moiety and a pentylaminobutanoic acid backbone. Its molecular formula is C16H22N4O3S.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, potentially disrupting metabolic pathways in target organisms. This inhibition can lead to reduced growth rates in pathogenic bacteria.
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential use as an antibacterial agent.
- Anticancer Potential : Some derivatives of similar compounds have demonstrated cytotoxic effects on cancer cell lines, indicating a possible avenue for further research into its anticancer properties.
Antimicrobial Activity
A study conducted on various derivatives of thiourea compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was included in a broader screening of thioureas, where it showed promising results at micromolar concentrations.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-((3-(3-Allylthioureido)phenyl)amino)-4-oxo-2-(pentylamino)butanoic acid | E. coli | 25 µM |
| S. aureus | 30 µM |
Cytotoxicity Studies
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at higher concentrations, with IC50 values indicating moderate potency compared to established chemotherapeutics.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Pharmacological Implications
The biological activities of this compound suggest several pharmacological implications:
- Potential Antibacterial Agent : The inhibition of bacterial growth positions this compound as a candidate for developing new antibiotics.
- Anticancer Drug Development : Its cytotoxic effects warrant further investigation into its mechanism and efficacy against different cancer types.
Propiedades
IUPAC Name |
4-oxo-2-(pentylamino)-4-[3-(prop-2-enylcarbamothioylamino)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3S/c1-3-5-6-11-20-16(18(25)26)13-17(24)22-14-8-7-9-15(12-14)23-19(27)21-10-4-2/h4,7-9,12,16,20H,2-3,5-6,10-11,13H2,1H3,(H,22,24)(H,25,26)(H2,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDGDTBBVPQEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(CC(=O)NC1=CC(=CC=C1)NC(=S)NCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














